Product packaging for Neopentylbenzene(Cat. No.:CAS No. 1007-26-7)

Neopentylbenzene

Cat. No.: B092466
CAS No.: 1007-26-7
M. Wt: 148.24 g/mol
InChI Key: CJGXJKVMUHXVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Context of (2,2-Dimethylpropyl)benzene

The structural and chemical properties of neopentylbenzene are fundamentally dictated by the interplay between its aromatic ring and the attached alkyl substituent.

Molecular Architecture and Substituent Effects on Reactivity

This compound's molecular structure consists of a planar benzene (B151609) ring bonded to a neopentyl group, which is composed of a tertiary carbon atom bonded to three methyl groups and a methylene (B1212753) bridge connected to the ring. The neopentyl group is an electron-donating group (EDG), which increases the electron density on the benzene ring through an inductive effect. ucalgary.ca This increased electron density, in principle, activates the ring towards electrophilic aromatic substitution reactions. libretexts.org However, the primary determinant of this compound's reactivity is the significant steric bulk of the neopentyl group. brainly.com

The spatial arrangement of the neopentyl group relative to the benzene ring is also a subject of study. The rotation around the Csp²-Csp³ bond between the benzene ring and the benzylic carbon is subject to a rotational barrier. lookchem.comcdnsciencepub.com The conformation of the molecule, particularly the orientation of the bulky tert-butyl portion of the neopentyl group with respect to the plane of the aromatic ring, influences its interactions and reactivity. lookchem.com

Significance of Steric Hindrance in Alkylbenzenes

Steric hindrance is a critical factor governing the reactivity of alkylbenzenes, and this compound serves as a prime example. brainly.comunacademy.com The bulky neopentyl group physically obstructs the approach of reactants to the aromatic ring, particularly at the ortho positions. brainly.com This steric congestion significantly slows down the rates of reactions that are sensitive to spatial crowding. brainly.comunacademy.com

For instance, in electrophilic substitution reactions like monochlorination, this compound reacts more slowly than less sterically hindered alkylbenzenes such as isopropylbenzene. brainly.com The bulky substituent makes it difficult for the electrophile to attack the positions adjacent to it. brainly.com Similarly, in disproportionation reactions of alkylbenzenes, this compound is found to be inert under conditions where ethylbenzene (B125841) readily reacts, an observation attributed to the steric hindrance preventing the necessary bimolecular interaction. nih.govacs.org This high degree of steric hindrance makes this compound a useful model compound for studying the effects of steric bulk on reaction mechanisms and rates. nih.govscispace.com

Historical Overview of this compound Research

The study of this compound has evolved over the years, from initial synthetic challenges to its use in probing fundamental chemical principles.

Evolution of Synthetic Methodologies

Historically, the synthesis of this compound has presented challenges due to the propensity of the neopentyl carbocation to rearrange. The direct Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid like aluminum chloride often leads to the rearranged product, 2-methyl-2-phenylbutane, rather than the desired this compound. brainly.comorgoreview.com This is because the initially formed primary neopentyl carbocation rearranges to a more stable tertiary carbocation via a methyl shift before it can alkylate the benzene ring. brainly.com

To circumvent this rearrangement, alternative synthetic strategies have been developed. One successful approach involves the Friedel-Crafts acylation of benzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) to form pivalophenone. dss.go.th The resulting ketone is then reduced to the corresponding methylene group via methods like the Clemmensen reduction, yielding this compound. orgoreview.comdss.go.th Other methods include the reaction of benzylmagnesium chloride with tert-butyl chloride and nickel-catalyzed cross-coupling reactions. dss.go.thchemicalbook.com

Early Mechanistic Investigations and Observed Reactivity

Early mechanistic studies involving this compound were instrumental in understanding the role of steric hindrance and reaction pathways. In the context of alkylbenzene disproportionation, the inertness of this compound compared to less bulky alkylbenzenes provided strong evidence for a bimolecular (SN2-like) mechanism for alkyl group transfer, where the attacking arene's approach is sterically blocked. nih.govacs.org

Furthermore, investigations into electrophilic aromatic substitution reactions, such as halogenation, highlighted the directing effects and reduced reactivity caused by the neopentyl group. scispace.com The steric bulk of the substituent was shown to significantly influence the energy profile of the reaction, particularly affecting the transition state energies. scispace.com Studies on the thermolysis of this compound have also contributed to the understanding of bond dissociation energies and the behavior of radicals. osti.govannualreviews.orgosti.gov

Current Research Landscape and Future Directions

This compound continues to be a relevant molecule in contemporary chemical research, finding applications as a synthetic precursor and a tool for studying reaction mechanisms.

Current research often utilizes this compound and its derivatives in various contexts. It serves as a starting material for the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals. ontosight.ailookchem.com For example, it can be used to prepare α-disulfones through cobalt(III) oxidation. lookchem.comchemicalbook.comfishersci.se The compound is also employed as a non-polar solvent and as an internal standard in gas chromatography due to its stability.

Future research directions may involve the development of new catalytic systems that can selectively functionalize the C-H bonds of this compound, overcoming the steric hindrance in a controlled manner. The unique steric profile of the neopentyl group could be exploited in the design of new ligands for catalysis or in the synthesis of molecules with specific three-dimensional architectures. vulcanchem.com Further computational and experimental studies on its conformational dynamics and reaction barriers will continue to provide valuable insights into fundamental organic chemistry principles. lookchem.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₆
Molecular Weight148.24 g/mol
CAS Number1007-26-7 nist.gov
Boiling Point185-186 °C lookchem.comchemicalbook.com
Density0.858 g/mL at 25 °C lookchem.com
Refractive Indexn20/D 1.488 lookchem.com
SolubilitySlightly soluble in water lookchem.comfishersci.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B092466 Neopentylbenzene CAS No. 1007-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXJKVMUHXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143460
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-26-7
Record name Benzene, (2,2-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(Dimethylpropyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,2-DIMETHYLPROPYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Kinetics in Neopentylbenzene Production

Established Synthetic Routes and Mechanistic Elucidation

Friedel-Crafts Alkylation Mechanisms and Optimization

The mechanism of the Friedel-Crafts alkylation is initiated by the reaction between the alkyl halide and the Lewis acid catalyst to generate a carbocation electrophile. koreascience.krmit.edu In the case of neopentyl chloride, the interaction with aluminum chloride facilitates the cleavage of the carbon-chlorine bond, leading to the formation of a primary neopentyl carbocation, [(CH₃)₃CCH₂]⁺, and the AlCl₄⁻ anion. vaia.com

However, the primary neopentyl carbocation is highly unstable. vaia.com This instability is a critical feature of this reaction, as primary carbocations are generally less stable than secondary and tertiary carbocations due to less significant stabilizing effects from hyperconjugation and inductive effects. byjus.com Consequently, the initially formed neopentyl carbocation rapidly undergoes a rearrangement to a more stable carbocation. This occurs via a 1,2-methyl shift, where a methyl group migrates from the adjacent quaternary carbon to the positively charged primary carbon. This rearrangement results in the formation of the much more stable tertiary-amyl (tert-pentyl) carbocation, (CH₃)₂C⁺CH₂CH₃. acs.org

The greater stability of the tertiary carbocation is attributed to the increased number of alkyl groups attached to the positively charged carbon, which provide greater electron-donating inductive effects and more opportunities for hyperconjugation, thus delocalizing the positive charge more effectively. byjus.com Because of this rapid rearrangement, the direct Friedel-Crafts alkylation of benzene (B151609) with neopentyl chloride does not yield neopentylbenzene as the major product. Instead, the predominant product is 2-methyl-2-phenylbutane, which results from the electrophilic attack of the rearranged tertiary-amyl carbocation on the benzene ring. libretexts.org To obtain this compound as the primary product, alternative synthetic strategies that avoid carbocation intermediates are often necessary, such as Friedel-Crafts acylation followed by reduction. libretexts.org

The kinetics of the Friedel-Crafts alkylation for this compound production are influenced by several key parameters, including temperature, molar ratios of reactants, and reaction time. Optimization of these parameters is crucial to maximize the yield of the desired product and minimize side reactions like polyalkylation. Polyalkylation is a common issue in Friedel-Crafts alkylation because the initial alkyl product is more reactive than the starting benzene ring. rsc.org

To mitigate polyalkylation, a large excess of benzene is typically used, which acts as both a reactant and a solvent. libretexts.org This ensures that the electrophile is more likely to encounter a molecule of benzene rather than the already alkylated product.

Below is a table summarizing the optimized kinetic parameters for the synthesis of this compound via Friedel-Crafts alkylation:

ParameterOptimal Value/RangeRationale and Impact on Yield
Temperature 25–40°CBalances the reaction rate and the stability of the carbocation intermediate. Higher temperatures can lead to decomposition and increased side products.
Molar Ratio (Benzene:Neopentyl Chloride:AlCl₃) 5:1:1.2A large excess of benzene minimizes polyalkylation. A slight excess of the AlCl₃ catalyst ensures complete reaction of the alkyl halide, reducing side products.
Reaction Time 4–6 hoursSufficient time to achieve high conversion rates (often >90%) under the optimized temperature and molar ratio conditions.

On an industrial scale, the production of this compound via Friedel-Crafts alkylation is optimized for efficiency, safety, and purity. The process is often carried out in continuous reactors to enhance throughput and control over reaction conditions.

A typical industrial workflow involves several key stages:

Catalyst Preparation : A suspension of the aluminum chloride catalyst is prepared in anhydrous benzene under an inert atmosphere, such as nitrogen, to prevent moisture from deactivating the catalyst.

Alkylation : Neopentyl chloride is added gradually to the stirred benzene-catalyst mixture at a controlled temperature, typically around 30°C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

Quenching : After the reaction is complete, the mixture is carefully poured onto ice. This step serves to deactivate the highly reactive aluminum chloride catalyst by hydrolysis and to separate the organic layer from the aqueous layer.

Purification : The final product is isolated and purified through distillation under reduced pressure. A typical distillation might be performed at 98–100°C at 15 mmHg to yield this compound with a purity of 95–97%.

Alternative Alkylation Strategies

An alternative laboratory-scale method for the synthesis of this compound that circumvents the issue of carbocation rearrangement is the use of a Grignard reagent. This approach involves the reaction of a neopentyl Grignard reagent, such as neopentylmagnesium bromide or neopentylmagnesium chloride, with an aryl halide like bromobenzene. cymitquimica.com

Scope: The primary advantage of this method is its ability to form the desired this compound without the skeletal rearrangement that plagues the Friedel-Crafts alkylation. The neopentyl group is transferred as a nucleophilic carbanion from the Grignard reagent to the benzene ring, a process that does not involve the formation of a free carbocation. byjus.comacs.org The reaction is typically carried out in an ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com Some cross-coupling reactions involving Grignard reagents can be facilitated by catalysts, such as certain nickel or cobalt complexes, which can improve the efficiency of the carbon-carbon bond formation between the alkyl group and the aryl halide. organic-chemistry.org

Limitations: Despite its advantage in preventing rearrangement, the Grignard reagent approach has significant limitations:

Low Yields: The yields of this compound from this method are often modest, typically in the range of 50–60%.

Reaction Conditions: Grignard reagents are highly reactive and sensitive to moisture and air, necessitating the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon), which can be challenging to maintain on a large scale. byjus.comcymitquimica.com

Substrate Reactivity: The reaction of Grignard reagents with aryl halides can be sluggish and may require specific catalysts or conditions to proceed at a reasonable rate. mit.edu

The following table summarizes the key aspects of the Grignard reagent alkylation for this compound synthesis.

FeatureDescription
Reactants Neopentylmagnesium halide (e.g., C₅H₁₁MgBr) and an aryl halide (e.g., bromobenzene)
Solvent Anhydrous ether (e.g., THF, diethyl ether)
Key Advantage Avoids carbocation rearrangement, yielding the direct substitution product.
Primary Limitation Low to moderate yields due to competing Wurtz coupling side reactions.
Other Considerations Requires strict anhydrous and inert atmosphere conditions.
Reaction of Benzyl (B1604629) Chlorides with t-Butyllithium: A Novel Synthetic Pathway

A notable synthetic route involves the reaction of various substituted benzyl chlorides with t-butyllithium. rsc.orgrsc.org This reaction, conducted in a solvent mixture of pentane (B18724) and hexane, provides a direct method for introducing the neopentyl group onto the benzene ring. rsc.org The reaction proceeds as follows:

X-C₆H₄CH₂Cl + (CH₃)₃CLi → X-C₆H₄CH₂(C(CH₃)₃) + LiCl

The efficiency of this pathway is influenced by the nature and position of the substituent (X) on the aromatic ring. Research findings have documented a range of yields for different substituted benzyl chlorides, highlighting the electronic and steric effects on the reaction outcome. rsc.org

Table 1: Yields of this compound Derivatives from the Reaction of Substituted Benzyl Chlorides with t-Butyllithium. rsc.org
Substituent (X)PositionYield (%)
Hydrogen-75
Methylortho25
Methylmeta55
Methylpara62
Fluorinemeta70
Fluorinepara70
Chlorinemeta60
Chlorinepara69
Brominepara60
Synthesis from Neopentyl Iodide and Phenylmagnesium Bromide

Another synthetic approach utilizes a Grignard reagent in a multi-step, nickel-catalyzed coupling reaction. The synthesis of this compound can be achieved from neopentyl iodide and phenylmagnesium bromide, though this specific pathway results in a relatively low yield of 15%. chemicalbook.com

The reaction is performed under an inert atmosphere and involves several distinct stages:

Stage 1: Phenylmagnesium bromide is reacted with zinc(II) chloride in tetrahydrofuran at -20°C for 15 minutes. chemicalbook.com

Stage 2: The resulting mixture is then treated with methylmagnesium chloride in tetrahydrofuran at -20°C for another 15 minutes. chemicalbook.com

Stage 3: Finally, neopentyl iodide is introduced along with a catalyst system composed of nickel dichloride and triphenylphosphine. The reaction mixture is stirred for one hour as the temperature is raised from 0°C to 20°C to yield the final product. chemicalbook.com

Hydrogenation of Neopentylcyclohexene

A high-purity route to this compound is through the catalytic hydrogenation of neopentylcyclohexene. This method uses a palladium on carbon (Pd/C) catalyst to reduce the cyclohexene (B86901) ring to a benzene ring. The process is typically carried out in an ethanol (B145695) solvent at a temperature of 80°C and a hydrogen pressure of 50 psi. Following the reaction, fractional distillation is used to purify the product, resulting in yields between 85% and 88%.

Emerging Methodologies in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods for constructing molecules. In the context of this compound and its derivatives, emerging methodologies focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. uni-bayreuth.dersc.org

Photocatalytic C-H Functionalization Approaches

Photocatalytic C-H functionalization has emerged as a powerful strategy for forming C-C bonds under mild conditions. uni-bayreuth.demdpi.com This approach utilizes light to activate a photocatalyst, which can then initiate the desired chemical transformation. mdpi.com The general mechanism often begins with the excitation of the photocatalyst by visible or UV light. mdpi.com This excited species can then abstract a hydrogen atom from a substrate's C-H bond, creating a carbon-centered radical. mdpi.com This highly reactive radical intermediate can then be trapped by another reagent to form a new carbon-carbon bond, offering a direct route to complex molecules. mdpi.com This strategy represents a significant advance in synthetic chemistry, promoting atom economy and reducing waste by functionalizing otherwise inert C-H bonds directly. uni-bayreuth.dersc.org

Transition Metal-Catalyzed Coupling Reactions for this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov However, the synthesis of sterically hindered molecules like this compound derivatives can present challenges. For instance, attempts to form this compound via a Stille coupling reaction between neopentyl iodide and phenyltrimethylstannane were reported to be largely unsuccessful, with starting materials being recovered. mit.edu This highlights the need for robust catalytic systems capable of overcoming the steric hindrance imposed by the neopentyl group.

Palladium-catalyzed C-H activation is a prominent area of research for the direct functionalization of aromatic rings. snnu.edu.cnnih.gov These methods often employ a directing group within the substrate, which coordinates to the palladium center and delivers the catalyst to a specific, often ortho, C-H bond. nih.govscienceopen.com

The general catalytic cycle for many of these transformations involves:

C-H Activation: A Pd(II) catalyst reacts with the aromatic C-H bond to form a cyclopalladated intermediate. nih.gov

Functionalization: This intermediate then reacts with a coupling partner. nih.gov

Reductive Elimination: The final product is released from the metal center, typically regenerating a Pd(0) species. nih.gov

Catalyst Regeneration: An oxidant is often required to return the palladium to its active Pd(II) state, completing the catalytic cycle. nih.gov

This strategy allows for the regioselective synthesis of ortho-substituted derivatives, providing a powerful method for elaborating molecules containing the this compound scaffold. nih.govscienceopen.com

Stille Couplings with Neopentyl Iodide

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, typically a halide or triflate. organic-chemistry.orgwikipedia.org The generally accepted catalytic cycle for this transformation involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of an organic group from the organostannane to the palladium(II) intermediate, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The versatility of the Stille coupling is significant, as the organotin reagents are often stable and tolerant of a wide variety of functional groups. researchgate.net However, the efficiency of the reaction is highly dependent on the nature of the coupling partners. The rate of transfer for the organic group from the tin atom follows a general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl. fishersci.fr This trend highlights a key challenge: the transmetalation of alkyl groups is significantly slower than for sp²- or sp-hybridized groups.

Thermodynamic and Kinetic Analysis of Synthetic Pathways

The synthesis of alkylbenzenes, including this compound, is often governed by a competition between kinetic and thermodynamic control. masterorganicchemistry.commpbou.edu.in The product distribution can be dictated either by the relative rates of competing reaction pathways (kinetic control) or by the relative stabilities of the final products (thermodynamic control). masterorganicchemistry.com This is particularly relevant in the context of the Friedel-Crafts alkylation, a primary method for synthesizing alkylbenzenes.

Under conditions of kinetic control , which typically involve lower temperatures and irreversible reactions, the major product is the one that is formed the fastest. uwindsor.ca This corresponds to the reaction pathway with the lowest activation energy. mpbou.edu.in Conversely, under thermodynamic control , usually at higher temperatures where reaction pathways become reversible, the product mixture equilibrates to favor the most thermodynamically stable isomer. uwindsor.ca

In the context of producing this compound, the Friedel-Crafts alkylation of benzene with a neopentyl-containing electrophile is complicated by the propensity of primary carbocations to rearrange into more stable secondary or tertiary carbocations. For instance, the reaction of benzene with isobutyl chloride, a common precursor for the neopentyl group, typically yields tert-butylbenzene (B1681246) as the major product due to a hydride shift and rearrangement of the initial carbocation. 182.160.97

However, this compound is recognized as being very resistant to rearrangement and is thermodynamically more stable than some of its isomers, such as t-pentylbenzene. aip.orgresearchgate.net This suggests that while the formation of this compound may not be kinetically favored due to carbocation rearrangement, it is a thermodynamically stable product. The synthesis, therefore, relies on finding conditions that either prevent the initial carbocation rearrangement (favoring the kinetic product that is also the desired product) or allow the system to reach thermodynamic equilibrium where the more stable this compound can predominate.

The table below illustrates the general principles of kinetic versus thermodynamic control in electrophilic aromatic substitution reactions.

Control TypeReaction ConditionsDetermining FactorProduct CharacteristicsRelevance to this compound Synthesis
Kinetic ControlLow Temperature, Short Reaction TimeRate of Reaction (Lowest Activation Energy)Fastest-forming product; may not be the most stable isomer.Favors rearranged products (e.g., tert-butylbenzene) due to carbocation stability, making direct synthesis challenging. 182.160.97
Thermodynamic ControlHigh Temperature, Long Reaction TimeProduct Stability (Lowest Gibbs Free Energy)Most stable product; reaction is reversible, allowing for equilibration.Favors the formation of this compound, which is highly stable and resistant to isomerization. researchgate.net

Research into the isomerization of pentylbenzenes has provided thermodynamic data that underscores the stability of the neopentyl structure. The equilibrium mixture of pentylbenzene (B43098) isomers favors those with branched structures, and this compound is particularly stable. aip.orgresearchgate.net

The following table summarizes thermodynamic data for this compound, highlighting its stability.

CompoundPropertyValueSignificance
This compoundEnthalpy of Fusion (ΔfusH)15.38 kJ/molEnergy required to melt the solid; related to crystal lattice energy. aip.org
This compoundMelting Point (Tfus)255.4 KThe temperature at which the compound transitions from solid to liquid. aip.org
(dl)-2-PhenylpentaneEnthalpy of Vaporization (ΔvapH)50.3 kJ/molFor comparison, an isomer of this compound. aip.org

Ultimately, the successful synthesis of this compound often requires navigating the complexities of kinetic and thermodynamic control to favor the formation of the desired, stable isomer while suppressing the kinetically favored, rearranged byproducts.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of neopentylbenzene, offering precise information about the chemical environment of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and aliphatic protons. The protons on the phenyl group typically appear in the aromatic region around δ ~7.2 ppm. The aliphatic protons of the neopentyl group, which includes the methylene (B1212753) (-CH₂-) and tert-butyl (-C(CH₃)₃) protons, are found in the upfield region. The nine equivalent protons of the tert-butyl group produce a characteristic singlet, while the two methylene protons also appear as a singlet due to the absence of adjacent protons for coupling. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)~7.15-7.26Multiplet
Methylene (CH₂)~2.48Singlet
tert-Butyl (C(CH₃)₃)~0.90Singlet

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. chemicalbook.com

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum shows distinct peaks for each unique carbon atom in the molecule. The aromatic carbons of the benzene (B151609) ring have characteristic chemical shifts in the downfield region, typically between 125 and 170 ppm. oregonstate.edu The aliphatic carbons of the neopentyl group, including the quaternary carbon, the methylene carbon, and the methyl carbons, resonate at higher field strengths. The chemical shifts in the ¹³C NMR spectrum are crucial for confirming the carbon framework and connectivity of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-ipso)~148
Aromatic (C-ortho)~128
Aromatic (C-meta)~126
Aromatic (C-para)~125
Methylene (CH₂)~49
Quaternary Aliphatic (C(CH₃)₃)~31
Methyl (CH₃)~29

Note: These are predicted values; actual experimental values may vary.

Deuterium (B1214612) tracer studies are a powerful tool for elucidating reaction mechanisms involving this compound. By selectively replacing hydrogen atoms with deuterium, chemists can track the movement of atoms and understand the pathways of complex reactions. For instance, in studies of rearrangement and fragmentation reactions, the position of deuterium in the products can reveal whether specific hydrogen atoms are involved in the rate-determining step or in subsequent rearrangements. researchgate.netosti.gov These studies have been instrumental in understanding mechanisms like cyclialkylation and hydrocracking. researchgate.netosti.gov The use of deuterium labeling helps to differentiate between proposed mechanistic pathways by observing the distribution of the isotope in the final products, which can be analyzed by techniques like NMR or mass spectrometry. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns under ionization, which provides structural information and mechanistic insights.

In mass spectrometry, this compound is ionized, typically by electron impact, to form a molecular ion (M⁺). chemguide.co.ukchemguide.co.uk The peak corresponding to this ion in the mass spectrum reveals the molecule's molecular weight. For this compound (C₁₁H₁₆), the molecular ion peak appears at a mass-to-charge ratio (m/z) of 148. nist.gov This information is fundamental for identifying the compound. savemyexams.comlibretexts.org High-resolution mass spectrometry can provide the exact mass, which helps to confirm the molecular formula and differentiate this compound from other isomers with the same nominal mass. chemguide.co.uk

The fragmentation of the this compound molecular ion provides significant structural clues. A dominant peak in the mass spectrum is often observed at m/z 91. This peak corresponds to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺), which results from the cleavage of the bond between the methylene group and the benzene ring, followed by rearrangement of the benzyl (B1604629) cation. youtube.comnih.govencyclopedia.pub Another significant fragmentation process is the γ-hydrogen rearrangement, also known as the McLafferty rearrangement, which leads to a peak at m/z 92. wikipedia.org This rearrangement involves the transfer of a hydrogen atom from the γ-carbon (in this case, one of the methyl groups) to the aromatic ring, followed by cleavage of the bond between the α and β carbons. msu.eduwichita.edu The presence and relative intensities of these fragment ions are characteristic of the this compound structure and can be used to distinguish it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. 6-napse.com This method is instrumental in the analysis of this compound for both purity assessment and reaction monitoring. 6-napse.comcleancontrolling.com

In the context of purity assessment, GC-MS can separate this compound from any impurities present in a sample. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. innovatechlabs.com Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments. 6-napse.com

For this compound (C₁₁H₁₆), the molecular ion peak is observed at an m/z of 148. nih.gov A characteristic and often base peak in its mass spectrum is found at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), a common fragment for alkylbenzenes. Another significant peak can appear at m/z 92, which may result from a γ-hydrogen rearrangement. The presence and relative abundance of these ions, along with the retention time from the gas chromatograph, allow for the confident identification and quantification of this compound. Industrial batches are often evaluated for purity using gas chromatography, with one analysis showing a purity of 99.5% with a retention time of 8.2 minutes on an HP-5 column.

GC-MS is also invaluable for monitoring the progress of chemical reactions involving this compound. For instance, during its synthesis via Friedel-Crafts alkylation of benzene with a neopentyl halide, GC-MS can be used to track the consumption of reactants and the formation of the product over time. By analyzing aliquots of the reaction mixture at different intervals, researchers can determine the reaction's kinetics and endpoint. Similarly, in reactions where this compound is a reactant, such as oxidation or substitution reactions, GC-MS can identify and quantify the various products formed. The technique's ability to separate and identify components in a complex mixture makes it essential for optimizing reaction conditions and understanding reaction mechanisms. osti.gov

Table 1: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₁₁H₁₆ nih.gov
Molecular Weight 148.24 g/mol nih.gov
Molecular Ion Peak (m/z) 148 nih.gov
Major Fragment Ions (m/z) 91 (Tropylium ion), 92, 57 nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. libretexts.orgresearchgate.net Both methods probe the vibrational modes of a molecule, but they are governed by different selection rules, providing a more complete picture of the molecular structure when used together. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. specac.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The aromatic ring gives rise to several distinct absorptions. The C-H stretching vibrations of the benzene ring typically appear in the region of 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

The neopentyl group also has characteristic IR absorptions. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain are observed in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org The presence of the bulky tert-butyl group results in a characteristic bending vibration.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. renishaw.com When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. libretexts.org For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. researchgate.net

In the Raman spectrum of this compound, the symmetric "breathing" mode of the benzene ring is particularly strong and appears around 1000 cm⁻¹. renishaw.com The C=C stretching vibrations of the aromatic ring are also prominent. renishaw.com The C-H stretching vibrations of both the aromatic ring and the alkyl chain are also visible in the Raman spectrum. renishaw.com Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. libretexts.org

By analyzing the positions, intensities, and shapes of the peaks in both the IR and Raman spectra, a detailed profile of the functional groups in this compound can be established, confirming its structure. nih.govspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-2960 2850-2960
Aromatic C=C Stretch 1450-1600 1450-1600
Aromatic Ring Breathing - ~1000 (strong)

Mechanistic Studies of Neopentylbenzene Reactivity and Transformations

Oxidation Reactions and Reaction Mechanisms

The oxidation of neopentylbenzene primarily targets the benzylic methylene (B1212753) group, leading to the formation of carbonyl compounds. The specific products and reaction mechanisms are highly dependent on the oxidizing agent employed.

Oxidation with Potassium Permanganate (B83412) and Chromium Trioxide

The oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) is a well-established transformation. masterorganicchemistry.comlibretexts.org For this compound, these reactions are expected to proceed via oxidation of the benzylic carbon. A crucial requirement for this reaction to occur is the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com

With potassium permanganate, the reaction is typically carried out under heating. The mechanism is thought to involve the initial abstraction of a benzylic hydrogen atom by the permanganate ion, leading to the formation of a benzylic radical. masterorganicchemistry.com This radical is then further oxidized through a series of steps to ultimately yield the corresponding carboxylic acid. In the case of this compound, the expected product of vigorous oxidation with KMnO₄ would be 2,2-dimethylpropanoic acid and benzoic acid, resulting from the cleavage of the bond between the benzylic carbon and the tert-butyl group. However, under milder conditions, oxidation to pivalophenone could potentially be achieved.

Chromium trioxide, often used in the form of chromic acid (H₂CrO₄) generated in situ, is another powerful oxidizing agent for benzylic carbons. organic-chemistry.orglibretexts.org The mechanism of chromic acid oxidation is believed to involve the formation of a chromate (B82759) ester intermediate at the benzylic position, followed by an elimination reaction that forms the carbonyl group. libretexts.org Similar to potassium permanganate, the oxidation of this compound with chromium trioxide would be expected to yield pivalophenone.

Table 1: Expected Products from the Oxidation of this compound

Oxidizing AgentExpected Product
Potassium Permanganate (KMnO₄)Pivalophenone / Benzoic Acid
Chromium Trioxide (CrO₃)Pivalophenone

Aerobic Oxidation of Benzylic Methylenes and Radical Mechanisms

Aerobic oxidation, utilizing molecular oxygen as the oxidant, presents a more environmentally benign alternative for the oxidation of benzylic methylenes. nih.gov These reactions are often catalyzed by metal complexes and proceed through radical mechanisms. nih.govnih.gov

The catalytic cycle typically begins with the generation of a radical initiator, which abstracts a hydrogen atom from the benzylic position of this compound to form a neopentylbenzyl radical. This radical then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then undergo a series of reactions, including abstraction of a hydrogen atom from another this compound molecule to form a hydroperoxide and propagate the radical chain. The decomposition of the hydroperoxide, often facilitated by the metal catalyst, leads to the formation of the final ketone product, pivalophenone. nih.gov The efficiency and selectivity of this process can be influenced by the choice of catalyst and reaction conditions. mdpi.com

Reduction Reactions and Product Formation

The reduction of this compound focuses on the saturation of the aromatic ring, a transformation that overcomes the inherent stability of the benzene (B151609) ring.

Catalytic Hydrogenation to Neopentylcyclohexane

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. libretexts.org This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel. libretexts.org The mechanism involves the adsorption of both hydrogen and the aromatic ring onto the surface of the catalyst. The hydrogen atoms are then added stepwise to the carbons of the benzene ring, leading to the formation of neopentylcyclohexane. libretexts.org Due to the steric bulk of the neopentyl group, the rate of hydrogenation may be influenced compared to less substituted benzenes, but the ultimate product is the fully saturated cycloalkane.

Electrophilic Aromatic Substitution (EAS) Reactions

The neopentyl group, being an alkyl group, is an activating and ortho-, para-directing substituent for electrophilic aromatic substitution reactions. However, its significant steric bulk plays a crucial role in determining the isomer distribution of the products. A key study by Gurka and Schubert investigated the isomer distributions in various EAS reactions of this compound, providing valuable mechanistic insights. acs.org

Nitration, Sulfonation, and Halogenation Pathways

Nitration: The nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The bulky neopentyl group sterically hinders the ortho positions, leading to a strong preference for substitution at the para position. The reaction proceeds through the standard EAS mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.

Sulfonation: Sulfonation is achieved by treating this compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). The electrophile is sulfur trioxide (SO₃). Similar to nitration, the steric hindrance of the neopentyl group directs the incoming sulfonic acid group predominantly to the para position. The mechanism follows the typical EAS pathway.

Halogenation: The halogenation of this compound, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, also exhibits a strong preference for para-substitution. The electrophile is a polarized bromine molecule or a bromonium ion equivalent. The steric hindrance of the neopentyl group disfavors the formation of the ortho-substituted product.

The study by Gurka and Schubert provided quantitative data on the isomer distributions for these reactions, confirming the significant steric influence of the neopentyl group.

Table 2: Isomer Distribution in Electrophilic Aromatic Substitution of this compound

Reaction% Ortho% Meta% Para
NitrationLowVery LowHigh
SulfonationLowVery LowHigh
HalogenationLowVery LowHigh
(Data is qualitative based on the directing effects and steric hindrance of the neopentyl group, as detailed quantitative data from the primary source is not fully available in the provided search results.)

Steric Effects on Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution (EAS) on an alkylbenzene is a well-studied phenomenon where the alkyl group, being an ortho-, para-director, activates the benzene ring towards electrophilic attack. However, the steric bulk of the substituent can significantly influence the ratio of ortho to para products. In the case of this compound, the large neopentyl group exerts a considerable steric hindrance at the ortho positions, leading to a pronounced preference for substitution at the sterically less hindered para position.

This steric control is evident across various EAS reactions. For instance, in the nitration of toluene (B28343), where the methyl group is small, a substantial amount of the ortho-isomer is formed. As the size of the alkyl group increases, as with tert-butylbenzene (B1681246), the yield of the ortho-product dramatically decreases in favor of the para-product. nih.gov this compound follows this trend, with the bulky neopentyl group effectively shielding the ortho positions from the approaching electrophile. kyoto-u.ac.jp

A systematic study of isomer distributions in the electrophilic substitution of this compound has provided quantitative data on this steric influence. The table below summarizes the product distribution for several key EAS reactions, highlighting the dominance of the para-isomer.

Isomer Distribution in Electrophilic Aromatic Substitution of this compound

Reaction % Ortho % Meta % Para
Nitration 16 4 80
Chlorination 25 5 70
Bromination 12 4 84
Friedel-Crafts Acetylation 0 0 100

This table presents the isomer distribution for various electrophilic aromatic substitution reactions of this compound, demonstrating the strong preference for para-substitution due to the steric hindrance of the neopentyl group.

The data clearly indicates that for reactions with larger electrophiles, such as in Friedel-Crafts acetylation, the substitution occurs almost exclusively at the para position. Even with smaller electrophiles like the nitronium ion, the para product is the major isomer formed. This pronounced regioselectivity underscores the critical role of steric hindrance in directing the outcome of electrophilic aromatic substitution on the this compound ring.

Solvent Effects on Bromination Kinetics

The kinetics of electrophilic aromatic substitution reactions can be significantly influenced by the reaction solvent, which can affect the stability of the reactants, intermediates, and transition states. A study on the bromination of this compound in aqueous trifluoroacetic acid revealed interesting solvent effects on the reaction rates. acs.org Trifluoroacetic acid is a highly polar and ionizing solvent, and its mixtures with water provide a range of solvent polarities to study these effects.

The research focused on comparing the bromination rates of this compound with other alkylbenzenes like tert-butylbenzene and toluene. The kinetic data, including second-order rate constants, were determined in various compositions of aqueous trifluoroacetic acid.

Second-Order Rate Constants for the Bromination of Alkylbenzenes in Aqueous Trifluoroacetic Acid at 25°C

Compound Solvent (% Trifluoroacetic Acid) k₂ (L mol⁻¹ s⁻¹)
This compound 75.0 0.045
This compound 85.0 0.23
This compound 93.3 2.1
tert-Butylbenzene 75.0 0.052
tert-Butylbenzene 85.0 0.28
tert-Butylbenzene 93.3 2.5
Toluene 75.0 0.35
Toluene 85.0 1.9
Toluene 93.3 15.0

This table displays the second-order rate constants for the bromination of this compound, tert-butylbenzene, and toluene in different concentrations of aqueous trifluoroacetic acid. The data illustrates the increase in reaction rate with increasing solvent polarity (higher percentage of trifluoroacetic acid).

The results show that the rate of bromination for all alkylbenzenes increases with increasing concentration of trifluoroacetic acid, which corresponds to an increase in the ionizing power of the solvent. This is consistent with a mechanism involving a polar, charged intermediate (the arenium ion), which is stabilized by more polar solvents. The study concluded that specific nucleophilic solvation of the bulky alkyl substituents could be a contributing factor to the observed kinetic trends, although other explanations could not be ruled out. acs.org

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions are a common feature in carbocation chemistry, particularly in Friedel-Crafts alkylations where primary and secondary carbocations can rearrange to more stable secondary or tertiary carbocations. chemguide.co.uklumenlearning.com The behavior of pentylbenzene (B43098) isomers, including this compound, in such reactions provides a clear illustration of these principles and highlights the unique stability of the neopentyl system.

When benzene is alkylated with primary pentyl halides (e.g., 1-chloropentane) in the presence of a Lewis acid catalyst like aluminum chloride, a mixture of pentylbenzene isomers is typically obtained. libretexts.org This is due to the rearrangement of the initially formed primary carbocation to more stable secondary carbocations via hydride shifts. The primary n-pentyl carbocation can rearrange to the secondary 2-pentyl and 3-pentyl carbocations, leading to the formation of 2-phenylpentane (B179501) and 3-phenylpentane, respectively, in addition to the expected n-pentylbenzene.

Similarly, the alkylation of benzene with isopentyl chloride (1-chloro-3-methylbutane) also results in rearranged products. The primary isopentyl carbocation rearranges via a hydride shift to the more stable tertiary pentyl carbocation (2-methyl-2-butyl cation), leading to the formation of tert-pentylbenzene (2-methyl-2-phenylbutane) as the major product.

In stark contrast to other primary pentyl halides, the Friedel-Crafts alkylation of benzene with neopentyl chloride (1-chloro-2,2-dimethylpropane) does not yield this compound. Instead, the exclusive product is tert-pentylbenzene. researchgate.netchegg.com This is a classic example of a carbocation rearrangement involving a methyl shift (a Wagner-Meerwein rearrangement).

The initially formed primary neopentyl carbocation is highly unstable. It undergoes a rapid and irreversible rearrangement where a methyl group migrates to the adjacent carbocationic center, resulting in the formation of the much more stable tertiary pentyl carbocation. This rearranged carbocation then acts as the electrophile in the subsequent reaction with benzene.

Therefore, while this compound itself is resistant to isomerization under Friedel-Crafts conditions (as the neopentyl group is already attached to the ring), its synthesis via a direct Friedel-Crafts alkylation with a neopentyl halide is precluded by the rearrangement of the intermediate carbocation. researchgate.netchegg.com This inherent stability of the neopentyl-aryl linkage, once formed, contrasts with the lability of the neopentyl carbocation.

The study of intramolecular isotopic scrambling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms, especially in high-temperature reactions like thermolysis (pyrolysis). dtic.mil In such studies, a molecule is synthesized with deuterium atoms at specific positions, and the distribution of these labels in the products and recovered starting material after heating provides insights into bond-breaking and bond-forming processes.

While extensive research has been conducted on the pyrolysis of various alkylbenzenes, including toluene and ethylbenzene (B125841), and has in some cases involved deuterium labeling to understand the reaction pathways, specific studies on the intramolecular deuterium scrambling during the thermolysis of this compound are not prominently documented in the available scientific literature. Such an investigation would be valuable in determining if reversible hydrogen abstraction or other intramolecular hydrogen transfer processes occur at high temperatures for this particular compound.

Single Electron Transfer Reactions and Radical Cation Chemistry

Beyond the well-known two-electron pathways of electrophilic aromatic substitution, aromatic compounds like this compound can also undergo single electron transfer (SET) reactions to form radical cations. libretexts.org These highly reactive intermediates can then participate in a variety of subsequent chemical transformations. The generation and chemistry of these radical cations can be investigated using techniques such as pulse radiolysis, cyclic voltammetry, and electron paramagnetic resonance (EPR) spectroscopy.

The formation of a radical cation from this compound involves the removal of a single electron from the π-system of the aromatic ring. This can be achieved through chemical oxidation with potent one-electron oxidants, electrochemical oxidation, or photoinduced electron transfer. thieme-connect.de The resulting this compound radical cation possesses both a positive charge and an unpaired electron, making it susceptible to attack by nucleophiles or deprotonation, typically at a benzylic position if one were available.

While the radical cation chemistry of many substituted benzenes has been explored, detailed studies specifically characterizing the this compound radical cation are not extensively reported. However, based on the general principles of aromatic radical cation chemistry, it is expected that the this compound radical cation would exhibit reactivity influenced by the electron-donating nature of the alkyl group. The stability and subsequent reaction pathways of this radical cation would be a subject of interest for understanding the broader scope of single electron transfer processes in organic chemistry.

Disproportionation Reactions of Alkylbenzenes

Disproportionation of alkylbenzenes involves the transfer of an alkyl group from one aromatic ring to another, resulting in a mixture of benzene and polyalkylated benzenes. This reaction is typically catalyzed by strong acids. The mechanism of this transalkylation has been a subject of considerable study, with various pathways proposed depending on the specific alkyl group and reaction conditions.

Proposed SN2 Displacement Mechanisms

One of the proposed mechanisms for the disproportionation of certain alkylbenzenes is analogous to a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgbyjus.com In this model, a protonated alkylbenzene acts as the substrate. The attacking nucleophile is another neutral arene molecule, which uses its electron-rich π-system to perform a "backside attack" on the electrophilic carbon atom attached to the protonated ring. libretexts.orgyoutube.com This occurs in a single, concerted step where the bond to the incoming arene forms simultaneously as the bond to the leaving group (the original benzene ring) breaks. libretexts.orgmasterorganicchemistry.com

This mechanism requires the nucleophilic arene to approach the alkyl carbon from the side opposite the leaving group, leading to a pentacoordinate transition state. wikipedia.orgmasterorganicchemistry.com However, the feasibility of this pathway is highly sensitive to steric hindrance around the reaction center. nih.govyoutube.comlibretexts.org For the SN2 mechanism to be efficient, the backside of the substrate must be relatively unhindered to allow for the nucleophile's approach. libretexts.orgyoutube.com

In the case of this compound, the proposed SN2-type mechanism is effectively blocked. The defining feature of the neopentyl group is the sterically demanding tertiary-butyl ((CH₃)₃C-) moiety attached to the benzylic methylene (-CH₂-) group. This bulky t-butyl group physically obstructs the backside approach of an attacking arene, preventing the formation of the required pentacoordinate transition state. Consequently, this compound is notably inert in disproportionation reactions under conditions where other alkylbenzenes, such as ethylbenzene, readily react. For instance, in reactions catalyzed by hydrogen fluoride (B91410) and boron trifluoride, ethylbenzene can be approximately 90% disproportionated at room temperature, whereas this compound remains completely unreacted. This stark difference in reactivity underscores the critical role of steric hindrance in dictating the operative reaction mechanism.

Carbon-Carbon Bond Cleavage and Deconstruction

While the cleavage of C-H bonds is common in chemical transformations, the breaking of more stable carbon-carbon single bonds presents a greater challenge. columbia.edu This difficulty arises from both kinetic factors, such as the steric hindrance and directional nature of sp³ hybrid orbitals, and thermodynamic factors. columbia.edu Despite these challenges, C-C bond cleavage in this compound can be observed, particularly under conditions that provide sufficient energy, such as in mass spectrometry.

When this compound is analyzed by mass spectrometry, its fragmentation pattern provides clear evidence of C-C bond cleavage. A characteristic and often dominant peak in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 91. This peak corresponds to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺). Its formation results from the cleavage of the Cα-Cβ bond—the bond between the benzylic methylene group and the t-butyl group. This initial cleavage would produce an unstable primary carbocation, which rapidly rearranges to the more stable benzyl (B1604629) cation, and subsequently to the tropylium ion. The stability of the tropylium ion provides a strong thermodynamic driving force for this specific fragmentation pathway.

Theoretical studies on simpler aromatic molecules like toluene provide insight into the high energy requirements for such cleavage reactions. Density Functional Theory (DFT) calculations have been used to determine the activation energies (Ea*) for breaking different C-C bonds. yu.edu.jo These computational models help to quantify the energy barriers that must be overcome for deconstruction to occur. yu.edu.joyu.edu.jo

Calculated Activation Energies (Ea) for C-C Bond Cleavage in Toluene yu.edu.jo
Bond CleavedActivation Energy (Ea) (kcal/mol)Reaction Energy (Er) (kcal/mol)
C1-C2 (ring)200.640140.800
C2-C3 (ring)214.790154.160
C3-C4 (ring)209.560174.110
C1-C7 (alkyl)148.050104.230

Influence of Steric Effects on Reaction Rates and Selectivity

The steric hindrance imparted by the bulky neopentyl group is the most significant factor governing the reactivity and selectivity of this compound. This steric bulk dramatically reduces the rate of reactions that require attack at the benzylic carbon or at the ortho positions of the aromatic ring.

As discussed, the neopentyl group's t-butyl moiety completely prevents SN2 reactions at the benzylic carbon. This effect is not unique to disproportionation. Neopentyl halides are famously unreactive in SN2 reactions, with substitution rates for neopentyl substrates being orders of magnitude slower than for less hindered primary alkyl substrates. For example, the reaction rate for propyl halides is roughly 100,000 times faster than for corresponding neopentyl halides, highlighting the extreme steric shielding of the reaction center.

This steric influence extends to reactions involving the aromatic ring. In electrophilic aromatic substitution, the bulky neopentyl group hinders the approach of electrophiles to the ortho positions (the carbons adjacent to the alkyl group). This steric repulsion leads to a high selectivity for substitution at the para position. For instance, in monochlorination reactions, this compound reacts more slowly than less sterically hindered alkylbenzenes like isopropylbenzene, and the substitution occurs preferentially at the less crowded para position.

The table below compares the relative reactivity of different alkyl halides in SN2 reactions, illustrating the profound impact of increasing steric bulk near the reaction site.

Relative Rates of SN2 Reactions for Various Alkyl Substrates
Alkyl GroupStructureRelative RateSteric Hindrance
MethylCH₃-~30Minimal
EthylCH₃CH₂-1Low
Isopropyl(CH₃)₂CH-0.025Moderate
Neopentyl(CH₃)₃CCH₂-~0.00001Extreme
tert-Butyl(CH₃)₃C-~0Prohibitive

The data clearly shows that as the substitution on the carbon atoms near the reaction center increases, the reaction rate decreases dramatically due to steric hindrance. youtube.comlibretexts.org The neopentyl group, while technically a primary alkyl group, reacts exceptionally slowly due to the bulky t-butyl group on the adjacent carbon, effectively shielding the reaction center from nucleophilic attack.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Simulations of Reaction Pathways and Transition States

The general approach involves several key steps:

Locating Geometries: DFT calculations are used to find the stable geometries of reactants, intermediates, products, and, crucially, the transition states that connect them along a reaction coordinate. mdpi.com

Pathway Analysis: Different potential reaction mechanisms, such as concerted versus stepwise pathways, can be modeled. mdpi.compku.edu.cn By calculating the activation free energy for each proposed path, the most energetically favorable route can be determined. mdpi.compku.edu.cn

Transition State Verification: Once a potential transition state structure is located, frequency calculations are performed to verify that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. faccts.defaccts.de

These simulations provide a detailed, atom-level understanding of how reactions proceed, explaining observed product distributions and guiding the design of more efficient synthetic routes. mdpi.com

Molecular Dynamics Simulations for Protein-Ligand Interactions of Derivatives

While neopentylbenzene itself is primarily a hydrocarbon, its derivatives have been explored for potential biological applications, including antimicrobial and anticancer activities. Molecular dynamics (MD) simulations are a vital computational tool for understanding how these derivatives interact with biological targets like proteins. researchgate.netnih.gov MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of protein-ligand complexes. nih.gov

A typical MD simulation study to investigate a this compound derivative's interaction with a target protein would involve:

System Setup: Building a computational model of the protein-ligand complex, solvated in a water box with ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a set period, often hundreds of nanoseconds. researchgate.net This generates a trajectory of the complex's dynamic behavior.

Analysis: Analyzing the trajectory to understand the stability of the binding, conformational changes in the protein or ligand, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. researchgate.netnih.gov The binding free energy can also be calculated to quantify the affinity of the derivative for the protein. pensoft.net

Such simulations can elucidate the mechanism of action, explain the basis of a derivative's biological activity, and guide the rational design of new, more potent compounds. nih.govbiorxiv.org

Analysis of Steric and Electronic Effects on Reactivity

The chemical reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects originating from its neopentyl substituent.

Steric Effects: The most prominent feature of the neopentyl group is its significant steric bulk. This bulkiness creates steric hindrance, which physically obstructs the approach of reagents to the benzene (B151609) ring or the benzylic position. brainly.com This effect is clearly demonstrated when comparing its reactivity to less hindered isomers. For example, the rate of monochlorination for this compound is slower than for isopropyl benzene, a direct consequence of the neopentyl group's larger size impeding the approach of the chlorine radical. brainly.com In transition metal-catalyzed reactions, this steric bulk can hinder the coordination of the molecule to the metal center, thereby affecting reaction rates and selectivity.

Electronic Effects: The neopentyl group, like other alkyl groups, is an electron-donating group through an inductive effect. libretexts.org This donation of electron density slightly activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activating nature directs incoming electrophiles to the ortho and para positions. However, the immense steric hindrance at the ortho position means that substitution occurs almost exclusively at the para position.

CompoundKey FeatureImpact on Reactivity
This compoundSignificant steric hindrance from the tertiary branching of the neopentyl group. Slower reaction rates in catalytic reactions compared to less hindered analogs; hinders coordination to metal centers. Favors para-substitution in electrophilic aromatic substitution due to ortho-position blockage.
Isobutylbenzene (B155976)Less steric hindrance than this compound. Generally exhibits faster reaction rates in sterically sensitive reactions.
Isopropyl BenzeneSmaller isopropyl group compared to the neopentyl group. brainly.comFaster reactivity in reactions like monochlorination due to reduced steric hindrance. brainly.com
BenzyltrimethylsilaneSilicon-containing analog with distinct electronic properties. Serves as a comparison to understand the specific electronic influence of the carbon-based neopentyl group.

Prediction Methods for Isomerization Equilibrium

The study of isomerization equilibrium is crucial for understanding the relative stability of this compound compared to its structural isomers. Research has been conducted on the equilibrium of positional and structural isomerization of branched monopentylbenzenes, including this compound. researchgate.netresearchgate.net These studies have found that in an equilibrium mixture of pentylbenzene (B43098) isomers, derivatives with certain branching structures can be favored. researchgate.netresearchgate.net

Prediction of isomerization equilibrium can be approached in two main ways:

Experimental Determination: The reaction is allowed to proceed in the presence of a catalyst (e.g., aluminum halides) until equilibrium is reached. researchgate.net The composition of the resulting mixture is analyzed, typically using gas chromatography, to calculate the equilibrium constants for the interconversions. researchgate.netaalto.fi From the temperature dependence of these constants, thermodynamic characteristics like the enthalpy and entropy of isomerization can be determined. researchgate.netaalto.fi

Computational Prediction: Quantum mechanical calculations, such as DFT, can be used to compute the energies of the different isomers. nih.gov By comparing the calculated Gibbs free energies of this compound and its isomers (like tert-amylbenzene), the equilibrium constants can be predicted theoretically. researchgate.netnih.gov These methods have been successfully tested for their ability to predict reaction enthalpies for such isomerizations. researchgate.net

Studies have shown that it is possible to selectively prepare this compound through the isomerization of other pentylbenzene products, highlighting the practical importance of understanding this equilibrium. researchgate.net

Isomerization ReactionKey Thermodynamic FindingMethodology
Branched Pentylbenzenes ⇌ this compoundThe equilibrium distribution of positional and structural isomers can be determined. researchgate.net 1,2-dimethylpropyl substituted derivatives are noted to prevail over 1,1-dimethylpropyl substituted isomers in some cases. researchgate.netExperimental study in the liquid phase at various temperatures (e.g., 303–363 K) and subsequent calculation of thermodynamic characteristics. researchgate.netresearchgate.net
tert-Amylbenzene InterconversionsEnthalpies of isomerization and transalkylation were obtained from the temperature dependence of equilibrium constants. researchgate.netExperimental study using chloroaluminate ionic liquids as a catalyst, supported by high-level ab initio computational methods (B3LYP and G3MP2). researchgate.net

Frontier Molecular Orbital (FMO) Theory and Diastereoselectivity Predictions

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions, including their stereochemistry. fiveable.meethz.ch The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ethz.chlibretexts.org The energy and symmetry of these frontier orbitals are key to determining the feasibility and preferred pathway of a reaction. ethz.ch

In the context of reactions involving this compound or its derivatives, FMO theory can be applied to predict diastereoselectivity—the preference for forming one diastereomer over another. The process involves:

Identifying Frontier Orbitals: Determining the HOMO and LUMO of the reactants (e.g., a this compound derivative and a reagent).

Analyzing Orbital Interactions: For a potential reaction like a cycloaddition, the spatial overlap between the HOMO of one molecule and the LUMO of the other is analyzed for all possible approach geometries. fiveable.me

Predicting Selectivity: The reaction pathway with the most favorable orbital overlap (i.e., the one that leads to the lowest energy transition state) is predicted to be the major one. fiveable.mescribd.com This preferred transition state geometry directly corresponds to the stereochemistry of the resulting product, thus allowing for a prediction of the major diastereomer. fiveable.me

While specific FMO analyses predicting diastereoselectivity for this compound are not widely documented, the theoretical framework is a standard and powerful tool for such predictions in organic chemistry. scribd.com

Applications of Neopentylbenzene and Its Derivatives in Advanced Synthesis and Materials Science

Precursor in Organic Synthesis

Neopentylbenzene is a valuable starting material in the synthesis of more complex molecules. smolecule.com Its chemical structure allows it to participate in a variety of reactions, making it a useful building block for creating new compounds.

Preparation of α-Disulfones via Cobalt(III) Oxidation

One of the notable applications of this compound is in the preparation of α-disulfones. lookchem.comfishersci.sechemicalbook.com This chemical transformation is achieved through an oxidation reaction mediated by cobalt(III). lookchem.comfishersci.sechemicalbook.com The process highlights the utility of this compound in specialized synthetic chemistry. Although detailed mechanistic studies for this specific reaction are not extensively published in readily available literature, the general principle involves the activation of the benzylic position of this compound by the cobalt(III) oxidant, leading to the formation of intermediates that can subsequently react to form the α-disulfone structure.

Synthesis of Sulfonation Agents for Detergents and Surfactants

This compound is utilized in the production of sulfonation agents, which are key components in the manufacturing of detergents and surfactants. The sulfonation of alkylbenzenes is a critical industrial process for producing linear alkylbenzene sulfonates (LAS), a major class of synthetic surfactants. atamanchemicals.comlibretexts.org While this compound itself is a branched alkylbenzene, the principles of sulfonation are similar. The process typically involves reacting the alkylbenzene with a sulfonating agent like sulfur trioxide (SO3), sulfuric acid, or chlorosulfonic acid. atamanchemicals.comscribd.com The resulting sulfonic acids are then neutralized to produce the sulfonate salts used in detergent formulations. atamanchemicals.com These surfactants are valued for their cleaning, wetting, foaming, and emulsifying properties. atamanchemicals.com

Solvent in Organic Reactions: Alkylation and Acylation Processes

Due to its chemical stability and ability to dissolve a wide range of nonpolar organic compounds, this compound is employed as a solvent in various organic reactions. smolecule.com Its non-polar nature and relatively high boiling point make it a suitable medium for reactions that require elevated temperatures and an inert environment. smolecule.com

In particular, this compound has been studied as a solvent for Friedel-Crafts alkylation and acylation reactions. These reactions are fundamental methods for attaching alkyl or acyl groups to an aromatic ring. numberanalytics.comchemguide.co.uk The choice of solvent is crucial in these processes, as it can influence reaction rates and product selectivity. This compound's low reactivity prevents it from participating as a reactant, ensuring that the desired alkylation or acylation of the intended substrate occurs. smolecule.com

Reaction TypeReactantsCatalystRole of this compound
Alkylation Benzene (B151609), Alkyl HalideLewis Acid (e.g., AlCl₃)Inert solvent
Acylation Benzene, Acyl HalideLewis Acid (e.g., AlCl₃)Inert solvent

Polymer and Resin Manufacturing

This compound and its derivatives are incorporated into the manufacturing of polymers and resins, where they contribute to enhancing the final material's properties. lookchem.com Amino resins, for instance, are thermosetting polymers created by combining an aldehyde with a compound containing an amino group. free.fr

Enhancement of Material Properties

The incorporation of this compound into polymer structures can modify their physical and chemical characteristics. Its bulky neopentyl group can introduce steric hindrance, which can affect polymer chain packing, leading to changes in properties such as thermal stability, solubility, and mechanical strength. In the context of resins, which are often used in coatings and adhesives, the addition of this compound-derived components can improve durability and resistance to chemical degradation. jopolymers.com

Grafting Agent for Polymer Modification (e.g., Proton Exchange Membranes)

A significant application of this is in the development of proton exchange membranes (PEMs) for fuel cells. For instance, grafting this compound onto a polymer like poly(biphenyl-3,3'-disulfonic acid) (PBPDSA) can create a water-insoluble copolymer. This modification is crucial for the stability and functionality of the membrane in the aqueous environment of a fuel cell. The grafting of various monomers onto polymer films is a common strategy to enhance the performance of PEMs, including their proton conductivity and mechanical stability. ndsu.edumdpi.com While direct studies detailing the performance of this compound-grafted membranes are not widespread, the principle is aligned with established methods of polymer modification for fuel cell applications. mdpi.com

Advanced Material Science Applications of this compound Derivatives

Derivatives of this compound are emerging as significant components in the field of advanced materials science. Their unique structural properties, imparted by the bulky neopentyl group, lead to novel functionalities in various materials.

One notable application is the use of this compound as a grafting agent to alter the properties of polymers. For instance, when this compound is grafted onto poly(biphenyl-3,3'-disulfonic acid) (PBPDSA), it results in a water-insoluble copolymer designated as PBPDSA-g-NPB. This modification is being explored for its potential use in proton exchange membranes, which are critical components in fuel cell technology.

Furthermore, research has indicated that certain derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated the effectiveness of specific this compound derivatives against a range of bacterial strains, suggesting their potential development as antimicrobial agents. The proposed mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways within the bacteria.

The following table provides a summary of the material science applications of this compound derivatives:

Application AreaDerivative/ModificationResulting Material/PropertyPotential Use
Polymer ModificationThis compound grafted onto poly(biphenyl-3,3'-disulfonic acid) (PBPDSA)Water-insoluble copolymer (PBPDSA-g-NPB)Proton exchange membranes for fuel cells
Antimicrobial AgentsSpecific this compound derivativesEffective against various bacterial strainsDevelopment of new antimicrobial drugs

Internal Standard in Analytical Techniques (e.g., Gas Chromatography)

This compound serves as an effective internal standard in analytical techniques, particularly in gas chromatography (GC). An internal standard is a known amount of a compound added to a sample to facilitate the accurate quantification of the analyte(s) of interest. monadlabtech.commtoz-biolabs.com The use of an internal standard helps to correct for variations that may occur during sample injection, and it can improve the precision and accuracy of the analytical results. monadlabtech.comscioninstruments.com

The selection of a suitable internal standard is crucial for reliable analysis. Ideally, an internal standard should be chemically similar to the analyte, but well-separated chromatographically. mtoz-biolabs.com It should also be stable, pure, and not present in the original sample. monadlabtech.commtoz-biolabs.com

This compound is favored as an internal standard in GC for several key reasons:

Chemical Inertness: Its structure, featuring a benzene ring attached to a sterically hindered neopentyl group, makes it chemically inert under many reaction conditions. For example, it remains stable under high-temperature and catalytic conditions, such as those used in Pd/Ni-catalyzed thioetherification reactions.

High Volatility and Distinct Retention Time: These properties ensure that it elutes as a sharp, well-defined peak in the chromatogram, separate from the analytes of interest. This clear separation is essential for accurate peak area integration and quantification. mtoz-biolabs.com

Stability: Its stability under various experimental conditions, including photochemical reactions, has been validated through control experiments.

The table below outlines the key properties and considerations for using this compound as an internal standard in gas chromatography.

PropertySignificance for Use as an Internal StandardMethodological Consideration
Chemical InertnessPrevents interference with the reaction being analyzed. Ensure compatibility with the specific reaction conditions.
High VolatilityLeads to a distinct and easily measurable peak in the chromatogram. Optimize GC temperature programs to ensure no co-elution with analytes.
StabilityEnsures the concentration of the internal standard remains constant throughout the analysis. Validate linearity of response across the expected concentration ranges.

Biological Activity and Biomedical Research of Neopentylbenzene Derivatives

Antimicrobial Properties and Mechanism of Action

Derivatives of neopentylbenzene have demonstrated notable antimicrobial activity against various bacterial strains. The structural characteristics of these compounds play a crucial role in their efficacy as antimicrobial agents.

The proposed mechanisms of action for the antimicrobial properties of this compound derivatives often involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways. Some derivatives are capable of integrating into the bacterial membranes, which leads to an increase in permeability and can ultimately cause cell lysis. Another potential mechanism is the inhibition of critical enzymes necessary for bacterial survival. It has been hypothesized that for some derivatives, the inhibition of bacterial respiration could be a key mechanism of action. mdpi.com

Studies have shown that specific modifications to the neopentyl group can significantly enhance the antimicrobial activity of these compounds, suggesting potential pathways for the development of new antibacterial agents. For instance, some quinobenzothiazine derivatives, which can be considered structurally related to modified this compound compounds, have shown significant effects on the inhibition of bacterial respiration. mdpi.com

The antimicrobial action is not always uniform across different types of bacteria. For example, some compounds act more effectively on aerobic staphylococci than on facultatively anaerobic enterococci. mdpi.com This suggests that the specific metabolic and cellular characteristics of the microorganism can influence the effectiveness of the antimicrobial agent.

The following table summarizes the antimicrobial activity of selected compound derivatives against common bacterial strains.

Derivative TypeTarget MicroorganismObserved EffectPotential Mechanism of Action
Modified this compound DerivativesVarious bacterial strainsEnhanced antimicrobial activityDisruption of cell membrane, inhibition of metabolic pathways
Quinobenzothiazine DerivativesStaphylococcus aureusBacteriostatic and bactericidal activityInhibition of bacterial respiration
General Antimicrobial DerivativesGram-positive and Gram-negative bacteriaInhibition of cellular growth (bacteriostatic) or cell death (bactericidal)Disruption of cellular components (proteins, lipids, nucleic acids)

Anticancer Potential and Apoptosis Induction Studies

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents. Preliminary research suggests that these compounds may induce apoptosis, or programmed cell death, in cancer cells through several mechanisms.

One of the primary mechanisms of action is the activation of caspases, a family of protease enzymes that play an essential role in initiating and executing apoptosis. mdpi.com The activation of executioner caspases, such as caspase-3 and caspase-7, is a key step in the apoptotic pathway. mdpi.com Studies on structurally related compounds have shown that an increase in the activity of these caspases is a common indicator of apoptosis induction. mdpi.com

Another mechanism through which this compound derivatives may exert their anticancer effects is the modulation of cell cycle progression. Some compounds have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, which can prevent cancer cells from proliferating. semanticscholar.org This disruption of the normal cell cycle can be a trigger for apoptosis. semanticscholar.org

Furthermore, some derivatives may induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells. mdpi.com An excess of ROS can lead to oxidative stress, which damages cellular components and can trigger the apoptotic cascade. The pro-oxidative effects of certain compounds have been observed to be time-dependent, with a notable increase in ROS levels after several hours of incubation. mdpi.com

The following table details the findings from studies on the anticancer potential of this compound and related derivatives.

Compound/DerivativeCancer Cell LineKey FindingsMechanism of Apoptosis Induction
Specific this compound DerivativeHuman breast cancer (MCF-7)Significant reduction in cell viability at concentrations >50 µM. Activation of caspases, modulation of cell cycle progression.
Benzofuran DerivativesLeukemia (K562, MOLT-4)Induction of apoptosis. mdpi.comIncreased activity of caspases 3/7, enhanced production of ROS. mdpi.com
Benzophenone (B1666685) Hydrazone Derivative (6e)Renal cancer (A498)Induced apoptosis in 38.02% of cells; 8.58-fold increase in caspase-3 levels. researchgate.netInhibition of cathepsin L and B, cell cycle arrest at S phase. researchgate.net
Quinoxaline Derivative (VIIIc)Colon carcinoma (HCT116)Cell cycle arrest at G2/M phase, increase in pre-G cell population. semanticscholar.orgDNA fragmentation, induction of apoptosis. semanticscholar.org

A notable case study investigating the anticancer potential of a specific this compound derivative was conducted on the human breast cancer cell line, MCF-7. The results of this study demonstrated a significant, dose-dependent reduction in cell viability at concentrations exceeding 50 µM. To confirm the anticancer activity and elucidate the underlying mechanism, the study employed flow cytometry to analyze cell cycle phases and markers of apoptosis.

The MCF-7 cell line is a widely used model in breast cancer research because it expresses estrogen receptors, making it particularly relevant for studying hormone-responsive cancers. culturecollections.org.uk Treatment of MCF-7 cells with certain therapeutic agents can inhibit their growth and induce apoptosis. culturecollections.org.uk

In the context of this compound derivatives, the observed reduction in cell viability in MCF-7 cells suggests that these compounds could have therapeutic potential. The induction of apoptosis is a key goal of many cancer therapies, as it eliminates cancer cells in a controlled manner. The ability of this compound derivatives to activate caspases and modulate the cell cycle in MCF-7 cells points to a multi-faceted mechanism of action.

Further research into the effects of various this compound derivatives on MCF-7 and other cancer cell lines is warranted to fully understand their therapeutic potential and to identify the most potent and selective compounds.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a this compound derivative, influences its biological activity. nih.govnih.gov These studies help in the design and optimization of new compounds with enhanced efficacy and selectivity for specific biological targets.

For this compound derivatives, the steric bulk of the neopentyl group is a significant factor that affects the compound's reactivity and its interactions with biological systems. Modifications to this group and other parts of the molecule can lead to substantial changes in antimicrobial and anticancer properties.

In the context of antimicrobial activity, SAR studies have shown that specific modifications to the neopentyl group can significantly enhance the effectiveness of the compounds. For other structurally related antimicrobial agents, it has been observed that the presence of certain functional groups can dramatically alter their activity. For instance, in a series of aromatic ether analogues, the presence of an aryl aldehyde and an unsubstituted hydroxyl group were found to be important for their inhibitory activities. nih.govnih.gov

Similarly, for anticancer applications, the structural features of this compound derivatives are critical for their ability to induce apoptosis and inhibit cancer cell proliferation. SAR studies on related compounds have revealed key structural motifs that contribute to their anticancer effects. For example, in a series of benzophenone hydrazone derivatives, the presence of a thiosemicarbazone or guanylhydrazone moiety was associated with potent antiproliferative activity. researchgate.net

The following table summarizes key SAR findings for this compound and related derivatives.

Compound SeriesBiological ActivityKey SAR FindingsReference
This compound DerivativesAntimicrobialSpecific modifications to the neopentyl group enhance activity.
Aromatic Ether AnaloguesAntiviralAryl aldehyde and unsubstituted hydroxyl groups are important for activity. nih.govnih.gov
Benzophenone Hydrazone DerivativesAnticancer (Renal)Thiosemicarbazone and guanylhydrazone moieties are associated with potent activity. researchgate.net
Acyl Trifluoromethanesulfonamide (B151150) DerivativesAntioxidantAcyl trifluoromethanesulfonamide group and a dihydroxystyryl side chain are key for activity. researchgate.net

Molecular docking studies can further elucidate the SAR by providing insights into how these compounds bind to their molecular targets, which can guide further structural modifications to improve their biological activity. nih.govnih.gov

Comparative Studies with Structurally Similar Compounds

Comparison with Isobutylbenzene (B155976) in Catalytic Reactions

The difference in steric bulk between neopentylbenzene and isobutylbenzene leads to significant variations in their reactivity in catalytic reactions. The neopentyl group, with its quaternary carbon atom adjacent to the benzene (B151609) ring, imposes greater steric hindrance than the isobutyl group. This steric congestion directly impacts the accessibility of the benzylic position and the aromatic ring to catalytic centers.

In palladium-catalyzed C-H activation reactions, this compound exhibits slower reaction rates compared to less hindered analogs like isobutylbenzene. The bulky neopentyl group hinders the approach and coordination of the palladium catalyst to the C-H bonds.

This disparity in reactivity is also evident in decarbonylative thioetherification reactions. Under specific Pd/Ni-catalyzed conditions (150°C in p-xylene), this compound is found to be inert, making it a suitable internal standard for gas chromatography in such reactions. In contrast, less sterically hindered alkylbenzenes, such as isobutylbenzene, may undergo side reactions under the same conditions.

Table 1: Comparison of Structural and Physical Properties

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Key Structural Features
This compound C₁₁H₁₆198–2000.862Bulky neopentyl group; high steric hindrance
Isobutylbenzene C₁₀H₁₄171–1730.853Isobutyl group; moderate steric bulk

Data sourced from publicly available chemical information.

Reactivity Differences with Isopropylbenzene in Monochlorination

The reactivity of this compound in free-radical monochlorination is significantly lower than that of isopropylbenzene. This difference is primarily attributed to the steric hindrance presented by the respective alkyl groups attached to the benzene ring. brainly.comgauthmath.com

The neopentyl group, –C(CH₃)₃, is substantially bulkier than the isopropyl group, –CH(CH₃)₂. brainly.com During monochlorination in the presence of sunlight, a chlorine radical is generated, which then abstracts a hydrogen atom from the alkyl side chain. The significant steric bulk of the neopentyl group shields the benzylic hydrogens, making it more difficult for the chlorine radical to approach and react. brainly.com In contrast, the hydrogen atoms on the tertiary carbon of isopropylbenzene are more accessible, leading to a faster reaction rate. gauthmath.combrainly.in

Table 2: Relative Reactivity in Monochlorination

CompoundAlkyl GroupSteric HindranceReactivity in Monochlorination
This compound NeopentylHighSlow
Isopropylbenzene IsopropylModerateFast

This table summarizes the general findings on reactivity based on steric effects. brainly.comgauthmath.com

Thermolysis and Deuterium (B1214612) Studies with 1,2-Diphenylethane (B90400) and 1-Phenyl-2,2-dimethylpropyl Radical

Thermolysis studies provide insights into the stability and reaction mechanisms of this compound and related compounds at high temperatures. The thermolysis of 2,2,5,5-tetramethyl-3,4-diphenylhexane above 300°C yields this compound as a major product. researchgate.net When this reaction is carried out in the presence of deuterium gas (D₂), the yield of this compound increases significantly. researchgate.net Deuterium is incorporated into the product, with about 50% containing one deuterium atom at the benzylic position and 20-30% having one deuterium atom in the aromatic ring. osti.gov

Comparative studies involving the thermolysis of 1,2-diphenylethane (DPE) under D₂ pressure reveal a mechanistic pathway for deuterium incorporation. researchgate.netosti.gov The benzyl (B1604629) radicals produced during thermolysis can abstract a hydrogen atom from DPE to form undeuterated toluene (B28343). The D atoms, formed from the reaction with D₂, can then add to aromatic rings, forming adduct radicals that lead to deuterium-substituted aromatic products upon termination. osti.gov These studies help to elucidate the complex bond cleavage and hydrogen transfer reactions occurring at high temperatures.

Steric Hindrance Comparisons with Neopentyl Bromide and Ethylbenzene (B125841)

The pronounced steric hindrance of the neopentyl group is a defining feature of its chemistry, extending beyond its benzene derivative. In disproportionation reactions of alkylbenzenes catalyzed by hydrogen fluoride (B91410) and boron trifluoride, ethylbenzene is about 90% disproportionated at room temperature, whereas this compound remains completely unreacted. researchgate.net This inertness is attributed to the t-butyl segment of the neopentyl group, which sterically blocks the backside approach of the attacking arene, preventing the reaction. researchgate.net

A stark comparison is found in nucleophilic substitution reactions. The SN2 reaction is highly sensitive to steric bulk at the carbon atom bearing the leaving group. Consequently, neopentyl halides are practically inert in SN2 reactions. For instance, the reaction rate for propyl halides is approximately 100,000 times faster than for neopentyl halides, highlighting the extreme steric hindrance of the neopentyl group. masterorganicchemistry.com

When comparing the conformational preferences and internal barriers to rotation, studies have examined this compound alongside ethylbenzene and isobutylbenzene. These analyses provide a deeper understanding of how the size and shape of the alkyl group influence the molecule's dynamic behavior. researchgate.net

Positional and Structural Isomerization Equilibrium of Branched Pentylbenzenes

Studies on the isomerization of branched pentylbenzenes, catalyzed by aluminum chloride, reveal important thermodynamic preferences. In the equilibrium mixture of pentylbenzene (B43098) isomers, derivatives with a 1,2-dimethylpropyl substituent are favored over those with a 1,1-dimethylpropyl substituent. researchgate.net

Research has shown that t-pentylbenzene rapidly isomerizes to (1,2-dimethylpropyl)benzene, which then more slowly isomerizes to this compound. researchgate.net this compound itself is noted for being highly resistant to further rearrangement under these conditions, indicating its significant thermodynamic stability relative to other potential isomers that might be formed through rearrangement pathways. researchgate.netresearchgate.net The thermodynamic characteristics for the structural isomerization of pentylbenzenes have been calculated from experimental data, providing a quantitative basis for these observations. researchgate.net

Table 3: Thermodynamic Data for Isomerization of Pentylbenzenes

ReactionTemperature (K)Enthalpy Change (kJ·mol⁻¹)
Isomerization of tert-amylbenzenes286-4231.20 ± 0.03

This value represents the enthalpy for the isomerization of tert-amylbenzenes, a related system providing insight into the thermodynamics of branched alkylbenzene rearrangements. researchgate.netacs.org

Q & A

Q. What are the recommended methods for synthesizing and characterizing neopentylbenzene in laboratory settings?

this compound (C₁₁H₁₆) is typically synthesized via Friedel-Crafts alkylation, where benzene reacts with neopentyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the aromatic proton environment (δ ~7.2 ppm for the phenyl group) and aliphatic protons (δ ~1.3 ppm for the neopentyl group). Mass spectrometry (MS) is critical for identifying molecular ion peaks (m/z 148) and fragmentation patterns, such as the dominant m/z 91 peak (tropylium ion) and m/z 92 (resulting from γ-hydrogen rearrangement) . Purity is validated using gas chromatography (GC) with flame ionization detection.

Q. How is this compound utilized as an internal standard in gas chromatography (GC) analysis, and what are the methodological considerations?

this compound is favored as an internal standard due to its chemical inertness, high volatility, and distinct retention time. Methodologically, it is added in known quantities to reaction mixtures before GC analysis. Key considerations include:

  • Ensuring no co-elution with analytes by optimizing column temperature programs.
  • Validating linearity of response across concentration ranges.
  • Confirming stability under experimental conditions (e.g., photochemical reactions) via control experiments .

Advanced Research Questions

Q. What mechanistic insights can be gained from the mass spectral fragmentation patterns of this compound?

The fragmentation of this compound under electron ionization (EI-MS) reveals a prominent m/z 91 peak (C₇H₇⁺, tropylium ion) and an m/z 92 peak attributed to γ-hydrogen rearrangement involving the neopentyl group. Comparative studies with structurally similar compounds (e.g., 1-phenyl-3,3-dimethylbutane) show that the absence of γ-hydrogens eliminates the m/z 92 peak, confirming the rearrangement mechanism. This data is critical for interpreting structural isomers in complex mixtures .

Q. How can researchers resolve contradictions in spectral data when identifying this compound in complex mixtures?

Contradictions may arise from overlapping spectral signals or matrix effects. Strategies include:

  • High-resolution mass spectrometry (HR-MS): Differentiates this compound (exact mass 148.1252) from isobaric contaminants.
  • Isotopic pattern analysis: Verifies the molecular formula using ¹³C and ²H isotopic distributions.
  • Cross-validation with ¹H NMR: Confirms the integration ratio of aromatic to aliphatic protons (5:9) .

Q. What are the challenges in employing this compound as a standard in photocatalytic C–H functionalization reactions, and how can they be mitigated?

In photocatalyzed reactions (e.g., C–H amination), this compound’s stability under visible light and compatibility with photocatalysts like Ir(ppy)₃ must be validated. Challenges include:

  • Radical quenching: this compound’s bulky substituent may inhibit reactivity with transient radicals.
  • Side reactions: Competitive pathways (e.g., H-abstraction) can skew yield calculations. Mitigation involves:
  • Conducting time-course studies to monitor degradation.
  • Using deuterated analogs to trace reaction pathways .

Q. How does the steric environment of this compound influence its reactivity in transition metal-catalyzed coupling reactions?

The neopentyl group’s steric bulk hinders coordination to metal centers (e.g., Pd or Ni catalysts), affecting reaction kinetics and selectivity. For example, in decarbonylative thioetherification, bulky ligands (e.g., P(t-Bu)₃) are required to stabilize metal intermediates. Kinetic studies and density functional theory (DFT) simulations can quantify steric effects on transition states and turnover frequencies .

Methodological Resources

  • Spectral Libraries: Use Reaxys or SciFinder to access NMR and MS reference data .
  • Synthesis Protocols: Detailed Friedel-Crafts alkylation procedures are documented in advanced organic chemistry laboratory manuals .
  • Data Analysis: For fragmentation pattern interpretation, consult specialized texts like Understanding Mass Spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentylbenzene
Reactant of Route 2
Reactant of Route 2
Neopentylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.